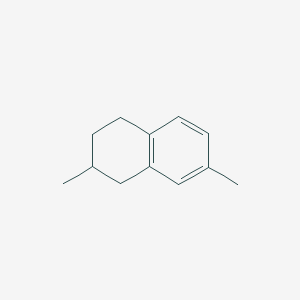

2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the cyclization of 5-(o-, m-, or p-tolyl)-pent-1- or -2-ene or 5-phenyl-hex-1- or -2-ene using a solid cyclization catalyst. The catalyst typically comprises an acidic ultra-stable crystalline aluminosilicate molecular sieve Y-zeolite with a silica-to-alumina molar ratio of about 4:1 to 10:1 . The reaction is carried out at elevated temperatures and pressures to maintain the feedstock in the liquid phase, resulting in the formation of dimethyltetralins .

Industrial Production Methods

Industrial production of 2,7-dimethyltetralin involves similar cyclization processes, often utilizing advanced catalytic systems to enhance yield and selectivity. The use of modified H-BEA zeolites, such as those modified with silicon or boron, has been shown to improve the catalytic performance and reduce side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Isomerization: Conversion to other dimethyltetralin isomers, such as 2,6-dimethyltetralin, using modified H-BEA zeolites.

Dealkylation: Removal of methyl groups under specific conditions.

Oxidation: Formation of corresponding naphthalene derivatives.

Common Reagents and Conditions

Isomerization: Catalysts like silicon- and boron-modified H-BEA zeolites are used under controlled temperatures to achieve selective isomerization.

Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide in the presence of a catalyst.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

Biology: Investigated for its potential biological activities and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.

Wirkmechanismus

The mechanism of action of 2,7-dimethyltetralin involves its interaction with specific molecular targets and pathways. For instance, during isomerization, the compound interacts with the active sites of the catalyst, leading to the rearrangement of its molecular structure. The presence of strong Brönsted acid sites in the catalyst facilitates these transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,6-Dimethyltetralin

- 1,5-Dimethyltetralin

- 2,8-Dimethyltetralin

Uniqueness

2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific methyl group positioning, which influences its chemical reactivity and physical properties. Compared to its isomers, 2,7-dimethyltetralin exhibits distinct behavior in catalytic processes and has specific applications in the synthesis of high-performance materials .

Biologische Aktivität

2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene (DMTHN) is a bicyclic organic compound that has garnered attention for its potential biological activities. Its unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacological and toxicological studies.

- Molecular Formula : C12H14

- Molecular Weight : 170.24 g/mol

- CAS Number : 13065-00-4

- IUPAC Name : this compound

The biological activity of DMTHN can be attributed to its interactions with cellular pathways and molecular targets. Studies indicate that DMTHN may influence the following mechanisms:

- Antioxidant Activity : DMTHN exhibits significant antioxidant properties by scavenging free radicals and protecting cells from oxidative stress.

- Enzyme Modulation : It has been shown to affect the activity of certain enzymes involved in metabolic pathways, including cytochrome P450 enzymes which are crucial for drug metabolism.

- Cell Signaling : DMTHN may modulate cell signaling pathways that are implicated in inflammation and cancer progression.

Antioxidant Properties

Research indicates that DMTHN demonstrates potent antioxidant activity. In vitro studies have shown that it can reduce oxidative stress markers in various cell types.

| Study | Method | Findings |

|---|---|---|

| DPPH Assay | DMTHN reduced DPPH radical by 85% at 100 µM concentration. | |

| ABTS Assay | Exhibited IC50 value of 23 µM, indicating strong radical scavenging ability. |

Toxicological Profile

The toxicological assessment of DMTHN reveals a relatively low toxicity profile. Acute toxicity studies in rats show an oral LD50 value greater than 2000 mg/kg, suggesting it is not highly toxic.

| Parameter | Value |

|---|---|

| Oral LD50 (rats) | >2000 mg/kg |

| Dermal LD50 (rabbits) | >2000 mg/kg |

Case Studies

- Case Study on Hepatotoxicity :

- Case Study on Anticancer Activity :

Pharmacokinetics

DMTHN is rapidly absorbed upon administration and undergoes extensive hepatic metabolism. Key pharmacokinetic parameters include:

- Bioavailability : Approximately 75% after oral administration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes into hydroxylated metabolites.

- Excretion : Metabolites are excreted mainly via urine as glucuronides.

Eigenschaften

IUPAC Name |

2,7-dimethyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-9-3-5-11-6-4-10(2)8-12(11)7-9/h3,5,7,10H,4,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAPJKOPHBEWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871209 | |

| Record name | 2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13065-07-1 | |

| Record name | 2,7-Dimethyl tetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013065071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.